2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bipyridinyl Core: The initial step involves the coupling of two pyridine rings through a suitable linker.
Introduction of the Methoxy Group: A methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Addition of the Methyl Group: The methyl group is added through a Friedel-Crafts alkylation reaction using reagents like methyl chloride and aluminum chloride.
Industrial Production Methods
Industrial production of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a catalyst or under reflux conditions
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted bipyridinyl derivatives
Scientific Research Applications
2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These complexes can modulate enzymatic activities, influence cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
6’-Methoxy-2,3’-bipyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties.
2’-Methoxy-2-methyl-[3,3’]bipyridinyl-6-ylamine: The compound itself, known for its unique combination of methoxy and methyl groups
Uniqueness
Its ability to form stable complexes with metal ions and its bioactive properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(2-methoxypyridin-3-yl)-6-methylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-9(5-6-11(13)15-8)10-4-3-7-14-12(10)16-2/h3-7H,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFGWCHCBQWLIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=C(N=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264149 | |
Record name | 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835876-12-5 | |
Record name | 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=835876-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Methoxy-2-methyl[3,3′-bipyridin]-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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